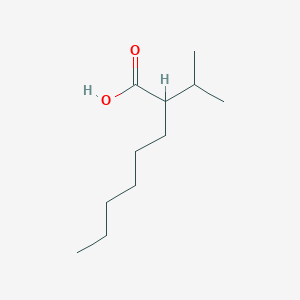

2-(Propan-2-yl)octanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

62392-02-3 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-propan-2-yloctanoic acid |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-10(9(2)3)11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |

InChI Key |

ILRDBJGMXMMMLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propan 2 Yl Octanoic Acid and Analogues

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched compounds from prochiral substrates. These methods often rely on chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.

Enantioselective Hydrogenation of Unsaturated Precursors

A prominent strategy for the synthesis of chiral α-branched carboxylic acids is the enantioselective hydrogenation of α,β-unsaturated precursors. For the synthesis of 2-(propan-2-yl)octanoic acid, suitable precursors would be 2-(propen-2-yl)octanoic acid or 2-(propynyl-2-yl)octanoic acid. The hydrogenation of the double or triple bond, guided by a chiral catalyst, establishes the stereocenter at the α-position.

Rhodium-based catalysts, often in combination with chiral phosphine (B1218219) ligands, have proven to be highly effective for the asymmetric hydrogenation of various classes of alkenes, including α,β-unsaturated carboxylic acids. rsc.orgwiley-vch.de For instance, the hydrogenation of a substrate like 2-(propen-2-yl)octanoic acid using a rhodium catalyst with a chiral bisphosphine ligand, such as a derivative of BINAP or DuPhos, can afford this compound with high enantioselectivity. A patent describes a process for preparing (2R)-2-propyloctanoic acid through the reduction of precursors like 2-propylideneoctanoic acid or 2-(2-propynyl)octanoic acid using catalysts such as palladium on carbon or platinum on carbon, although it does not specifically focus on enantioselectivity. google.com

The general mechanism involves the coordination of the unsaturated carboxylic acid to the chiral metal center, followed by the stereoselective addition of hydrogen. The choice of ligand is crucial in creating a chiral environment that directs the hydrogen addition to one face of the double or triple bond.

Table 1: Illustrative Data for Enantioselective Hydrogenation of 2-(Propen-2-yl)octanoic Acid

| Catalyst System | Ligand | Solvent | Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 10 | 25 | >99 | 95 (R) |

| [Rh(COD)₂]BF₄ | (S,S)-Me-DuPhos | Ethanol | 20 | 30 | >99 | 98 (S) |

| Ru(OAc)₂[(R)-BINAP] | (R)-BINAP | Methanol | 50 | 50 | 98 | 92 (R) |

This table presents illustrative data based on typical results found in the literature for similar substrates.

Chiral Auxiliary and Ligand-Mediated Syntheses

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. researchgate.netyoutube.com In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, which then directs the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a common strategy involves the alkylation of an enolate derived from an octanoic acid derivative attached to a chiral auxiliary. Evans' oxazolidinones are a widely used class of chiral auxiliaries for this purpose. scielo.org.mx The process typically involves the following steps:

Acylation of the chiral auxiliary (e.g., a chiral oxazolidinone) with octanoyl chloride to form an N-acyloxazolidinone.

Deprotonation with a strong base, such as lithium diisopropylamide (LDA), to generate a stereochemically defined enolate. libretexts.orglumenlearning.com

Alkylation of the enolate with an isopropyl halide (e.g., 2-iodopropane). The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. nih.gov

Hydrolytic or reductive cleavage of the chiral auxiliary to yield the desired enantiomer of this compound.

The stereochemical outcome of the alkylation is dependent on the specific chiral auxiliary used and the reaction conditions.

Table 2: Diastereoselective Alkylation using a Chiral Auxiliary

| Chiral Auxiliary | Base | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LDA | Isopropyl iodide | THF | -78 | 95:5 |

| (S)-4-benzyloxazolidin-2-one | NaHMDS | Isopropyl bromide | Toluene | -78 | 92:8 |

| (R)-1-phenylethylamine | n-BuLi | Isopropyl triflate | THF/HMPA | -78 | 90:10 |

This table presents illustrative data based on typical results for diastereoselective alkylations.

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze specific reactions, often with high enantioselectivity and under mild conditions.

Transaminase-Mediated Routes for Branched α-Amino Acid Derivatives

Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a new amino acid. This methodology can be applied to the synthesis of chiral α-amino acids, which are valuable analogues of α-branched carboxylic acids. For example, (S)-2-aminooctanoic acid can be synthesized using a transaminase.

A transaminase from Chromobacterium violaceum has been successfully employed for the synthesis of (S)-2-aminooctanoic acid with an enantiomeric excess of over 98%. The conversion efficiency of this biocatalytic process can range from 52% to 80%, depending on the ratio of the amino group donor to the acceptor.

Biosynthetic Pathways and Metabolic Engineering for Branched Fatty Acid Production

Nature produces a vast array of branched-chain fatty acids through various biosynthetic pathways. These pathways can be harnessed and engineered in microorganisms for the production of specific branched-chain fatty acids. The biosynthesis of these fatty acids typically starts from branched-chain amino acids like leucine, isoleucine, and valine.

Metabolic engineering of bacteria such as Escherichia coli has been explored to enhance the production of branched-chain fatty acids. By overexpressing key enzymes in the fatty acid biosynthesis pathway and knocking out competing pathways, the production of specific branched-chain fatty acids can be significantly increased. For instance, engineering the fatty acid synthase system and the supply of branched-chain α-keto acid primers can lead to the accumulation of desired branched-chain fatty acids.

Lipase-Catalyzed Esterification for Derivatization

Lipases are enzymes that catalyze the hydrolysis of esters, but under low-water conditions, they can effectively catalyze the reverse reaction: esterification. This property is widely used for the derivatization of carboxylic acids, including the synthesis of esters of this compound. For example, isopropyl octanoate (B1194180) can be synthesized through the lipase-catalyzed esterification of octanoic acid with isopropanol (B130326).

This enzymatic approach offers several advantages over chemical esterification, such as mild reaction conditions and high selectivity, which can be particularly useful when dealing with sensitive substrates. The choice of lipase (B570770) and reaction medium can influence the reaction rate and yield.

Multi-Step Organic Synthesis Routes

Multi-step synthesis provides the flexibility to assemble complex molecules like this compound from simpler, readily available starting materials. libretexts.org These routes are designed to control the regioselectivity and stereoselectivity of reactions to achieve the desired final product.

Carbon-Carbon Bond Formation Strategies (e.g., Alkylation, Grignard Reactions)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the desired carbon framework. fiveable.mealevelchemistry.co.uk For this compound, this involves creating a bond at the second carbon (α-carbon) of an octanoic acid derivative.

Alkylation Reactions: One common approach is the alkylation of an enolate intermediate. youtube.com For instance, octanoic acid can be converted to its corresponding ester, such as ethyl octanoate. Treatment of the ester with a strong base, like lithium diisopropylamide (LDA), generates an enolate by deprotonating the α-carbon. This nucleophilic enolate can then react with an isopropyl halide (e.g., 2-bromopropane) in an S(_N)2 reaction to form the new carbon-carbon bond, yielding ethyl 2-(propan-2-yl)octanoate. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

Another powerful technique is the malonic ester synthesis. youtube.com This method involves the alkylation of diethyl malonate. The methylene (B1212753) protons of diethyl malonate are acidic and can be removed by a base like sodium ethoxide. The resulting enolate can be alkylated first with a hexyl halide and then with an isopropyl halide. Saponification of the resulting dialkylated malonic ester, followed by acidification and decarboxylation upon heating, yields this compound.

Grignard Reactions: Grignard reagents, which are organomagnesium halides, are potent nucleophiles widely used for creating carbon-carbon bonds. organic-chemistry.orgleah4sci.com A synthetic strategy for this compound using a Grignard reagent could involve the reaction of an appropriate Grignard reagent with a carbonyl compound. For example, a Grignard reagent prepared from a 2-halooctane derivative could react with carbon dioxide (in the form of dry ice) in an ether solvent. masterorganicchemistry.comlibretexts.orgbyjus.com Subsequent acidification of the resulting magnesium carboxylate salt would yield the desired carboxylic acid. numberanalytics.comlibretexts.org Alternatively, an isopropyl Grignard reagent could be added to an α,β-unsaturated ester like ethyl oct-2-enoate in a Michael addition reaction, followed by reduction or further manipulation to achieve the final product.

| Reaction Type | Starting Materials | Key Intermediates | Product |

| Alkylation of Ester Enolate | Ethyl octanoate, 2-bromopropane, LDA | Ethyl octanoate enolate | This compound |

| Malonic Ester Synthesis | Diethyl malonate, Hexyl bromide, 2-propyl bromide, Sodium ethoxide | Alkylated malonic ester | This compound |

| Grignard Reaction | 2-Bromooctane, Magnesium, Carbon dioxide | Grignard reagent, Magnesium carboxylate | This compound |

Functional Group Interconversions and Chain Elongation Techniques

Hydrolysis of Nitriles: A common method for preparing carboxylic acids is the hydrolysis of nitriles. libretexts.orgthesciencehive.co.uk A synthetic route could start with 2-bromooctane, which undergoes nucleophilic substitution with sodium cyanide to form 2-cyanooctane. The nitrile group can then be hydrolyzed under acidic or basic conditions to yield octanoic acid. To introduce the isopropyl group, a similar strategy could be applied to a substrate already containing the branched structure.

Oxidation of Primary Alcohols: If a synthetic route leads to the formation of 2-(propan-2-yl)octan-1-ol, this primary alcohol can be oxidized to the corresponding carboxylic acid. byjus.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid can be used for this transformation.

Chain Elongation: In some synthetic designs, it may be necessary to elongate a carbon chain. The Arndt-Eistert reaction is a classic method for homologation, which extends a carboxylic acid by one methylene group. libretexts.orgvanderbilt.edu While not directly applicable for introducing the isopropyl group at the C2 position, chain elongation techniques can be part of a broader strategy to construct the octanoic acid backbone. youtube.com Another approach for chain extension involves the use of acetylide ions derived from alkynes. youtube.com

Stereocontrolled Synthesis of Specific Enantiomers

Since the C2 carbon of this compound is a stereocenter, the molecule can exist as two enantiomers (R and S). The synthesis of a specific enantiomer requires stereocontrolled methods.

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary. youtube.com A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct a subsequent reaction in a stereoselective manner. For example, a carboxylic acid can be reacted with a chiral alcohol to form a chiral ester. The α-carbon of this ester can then be alkylated, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. After the alkylation step, the chiral auxiliary is removed by hydrolysis, yielding the enantiomerically enriched carboxylic acid. Evans' oxazolidinone auxiliaries are well-known for their high efficiency in directing stereoselective alkylations.

Asymmetric Catalysis: In recent years, catalytic asymmetric synthesis has become a powerful tool for preparing enantiomerically pure compounds. rsc.orgnih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the enantioselective alkylation of an enolate can be achieved using a chiral phase-transfer catalyst. nih.gov These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Chemical Reactivity and Derivatization Strategies

Esterification and Amidation Reactions

The carboxyl group is the primary site for derivatization through esterification and amidation reactions, which are fundamental transformations in organic synthesis.

The synthesis of alkyl esters from 2-(propan-2-yl)octanoic acid can be achieved through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. khanacademy.org For the synthesis of propan-2-yl 2-(propan-2-yl)octanoate, this compound would be refluxed with isopropanol (B130326) (propan-2-ol) and a catalytic amount of a strong acid like sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the water formed during the reaction is typically removed, for instance, by azeotropic distillation or the use of a dehydrating agent.

An alternative approach involves the use of enzymatic catalysts, such as lipases, which can offer higher selectivity and milder reaction conditions. For example, the esterification of myristic acid with isopropyl alcohol has been successfully carried out using a lipase (B570770) enzyme, with pervaporation employed to remove the water byproduct and enhance conversion. scispace.com A similar enzymatic strategy could be applied to the synthesis of propan-2-yl 2-(propan-2-yl)octanoate. Furthermore, the use of catalysts like zinc n-octanoate has been reported for the synthesis of isopropyl octanoate (B1194180), suggesting another potential catalytic system for the esterification of this compound. aklectures.com

| Reactant 1 | Reactant 2 | Catalyst/Method | Product |

|---|---|---|---|

| This compound | Isopropanol | Acid catalyst (e.g., H₂SO₄) | Propan-2-yl 2-(propan-2-yl)octanoate |

| This compound | Isopropanol | Lipase | Propan-2-yl 2-(propan-2-yl)octanoate |

| This compound | Isopropanol | Zinc n-octanoate | Propan-2-yl 2-(propan-2-yl)octanoate |

Carboxamide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. However, the direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. khanacademy.org To facilitate this transformation under milder conditions, the carboxylic acid is typically activated first.

A common method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). acs.org DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide and dicyclohexylurea (DCU) as a byproduct. Other modern coupling reagents have also been developed to promote amide bond formation with high efficiency and minimal side reactions.

Another strategy for amide synthesis is the reaction of the carboxylic acid salt with an isocyanate, which proceeds at room temperature with the loss of carbon dioxide to yield the corresponding amide. libretexts.org This method is compatible with a variety of functional groups. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then reacts readily with an amine to form the amide. masterorganicchemistry.com This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl produced.

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | Amine, DCC | 2-(Propan-2-yl)octanamide derivative |

| This compound salt | Isocyanate | 2-(Propan-2-yl)octanamide derivative |

| 2-(Propan-2-yl)octanoyl chloride | Amine, Base | 2-(Propan-2-yl)octanamide derivative |

Oxidation and Reduction Chemistry at the Carboxyl and Alkyl Moieties

The carboxyl group and the alkyl chain of this compound exhibit distinct reactivities towards oxidation and reduction.

The carboxylic acid functional group is at a high oxidation state and can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, ultimately leading to the formation of 2-(propan-2-yl)octan-1-ol after an aqueous workup. Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. youtube.com

Conversely, the primary alcohol, 2-(propan-2-yl)octan-1-ol, can be oxidized back to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.comopenstax.org Milder oxidation of the primary alcohol can yield the corresponding aldehyde, 2-(propan-2-yl)octanal.

The alkyl portion of this compound is generally resistant to oxidation. However, under harsh conditions, oxidative C-C bond cleavage can occur. quimicaorganica.org More controlled functionalization of the alkyl chain can be achieved through radical reactions, such as radical halogenation, which can introduce a handle for further derivatization.

Nucleophilic Substitution Reactions and Functionalization of the Octyl Chain

Functionalization of the octyl chain of this compound can be achieved through various strategies, with a primary focus on reactions at the α-carbon and along the chain.

The α-proton of this compound is acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can undergo alkylation with alkyl halides in an SN2 reaction, allowing for the introduction of various alkyl groups at the α-position. iu.edu The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of this alkylation. nih.gov

Functionalization of other positions on the octyl chain is more challenging and typically requires the introduction of a functional group to serve as a handle for substitution reactions. One approach is through radical halogenation, which introduces a halogen atom onto the alkyl chain. pearson.com This halogen can then be displaced by a variety of nucleophiles to introduce different functional groups.

Stereoselective Transformations and Epimerization Studies

The chiral center at the α-carbon of this compound makes it a target for stereoselective synthesis and epimerization studies.

Stereoselective synthesis of a specific enantiomer of this compound can be achieved through methods such as the alkylation of chiral enolates. nih.gov This often involves the use of a chiral auxiliary that directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Epimerization at the α-carbon can occur under conditions that promote the formation of the enolate intermediate. libretexts.org In the presence of a base, the chiral α-proton can be removed to form a planar, achiral enolate. Reprotonation of this enolate can occur from either face, leading to a mixture of enantiomers. Understanding and controlling this epimerization is crucial in the synthesis and handling of enantiomerically pure α-branched carboxylic acids. nih.gov Studies on related α-branched carboxylic acids have explored catalytic asymmetric protonation of silyl (B83357) ketene (B1206846) acetals as a method for deracemization.

Reactions for Analytical Labeling and Tagging

For analytical purposes, such as tracking the molecule in biological systems or facilitating its detection, this compound can be chemically modified with various labels.

Isotopic Labeling: One common technique is isotopic labeling, where one or more atoms in the molecule are replaced with their heavier isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). For example, deuterated this compound can be synthesized for use as an internal standard in mass spectrometry-based quantification, allowing for more accurate measurements by correcting for variations in sample preparation and instrument response. nih.gov Isotope-coded derivatizing agents can also be reacted with the carboxylic acid group to introduce a tag for quantitative metabolomics studies. masterorganicchemistry.com

Fluorescent Labeling: Another powerful technique is fluorescent labeling, which involves attaching a fluorescent molecule (a fluorophore) to the fatty acid. libretexts.org This allows for the visualization and tracking of the molecule in cells and tissues using fluorescence microscopy. A common class of fluorophores used for this purpose is the BODIPY (boron-dipyrromethene) dyes. A BODIPY-labeled this compound could be synthesized by coupling a BODIPY derivative with a functionalized version of the fatty acid. Such fluorescently labeled fatty acids are valuable tools for studying lipid metabolism and transport. youtube.comnih.gov

| Labeling Technique | Purpose | Example of Labeled Compound |

|---|---|---|

| Isotopic Labeling | Quantitative analysis by mass spectrometry | Deuterated this compound |

| Fluorescent Labeling | Visualization and tracking in biological systems | BODIPY-labeled this compound |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 2-(Propan-2-yl)octanoic acid from complex matrices and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. Due to the lack of a strong chromophore in its structure, direct UV detection can be challenging. To overcome this, derivatization with a fluorescent tag is often employed to enhance detection sensitivity.

For more specific and sensitive detection, HPLC is frequently coupled with mass spectrometry (LC-MS). This hyphenated technique allows for the separation of the compound from a mixture, followed by its ionization and mass analysis, providing both retention time and mass-to-charge ratio data for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique for the analysis of this compound. To make the compound suitable for GC analysis, it must first be converted into a more volatile derivative, typically through esterification to form, for example, a methyl or ethyl ester. This derivatization step increases the compound's volatility and improves its chromatographic behavior.

In the context of metabolomics, GC-MS is invaluable for profiling the presence and levels of this compound and other related metabolites in biological samples. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it a robust method for such studies.

Since the C2 position of this compound is a stereocenter, the compound can exist as two enantiomers, (R)- and (S)-2-(Propan-2-yl)octanoic acid. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is critical in pharmaceutical applications where the therapeutic activity and toxicological profile of each enantiomer can differ significantly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides detailed information about the number and types of hydrogen atoms in the molecule. The chemical shifts, integration of signals, and coupling patterns allow for the assignment of each proton to its specific position in the structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shift of each carbon signal provides information about its electronic environment and functional group.

| ¹H NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| -COOH | ~12.0 |

| CH (at C2) | ~2.3 |

| CH (isopropyl) | ~1.9 |

| CH₂ (chain) | ~1.2-1.6 |

| CH₃ (isopropyl) | ~0.9 |

| CH₃ (terminal) | ~0.85 |

| ¹³C NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| C=O (acid) | ~180 |

| C2 | ~50 |

| Isopropyl CH | ~32 |

| Alkyl Chain CH₂ | ~22-35 |

| Isopropyl CH₃ | ~19 |

| Terminal CH₃ | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound will show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. C-H stretching vibrations from the alkyl chain and isopropyl group will appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrations of the molecule, often providing complementary information to the IR spectrum, particularly for non-polar bonds.

X-ray Crystallography for Solid-State Structural Determination

As of the current literature, specific X-ray crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not publicly available. The successful application of this technique relies on the ability to grow a single crystal of sufficient size and quality, which can be a challenging process for some organic molecules.

Other Advanced Techniques (e.g., Refractometry, Titration for Assay Purity)

Beyond standard spectroscopic methods, several other advanced analytical techniques are employed to characterize this compound and determine its purity.

Refractometry:

Refractometry measures the refractive index of a substance, which is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is dependent on temperature and the wavelength of light used. The refractive index is valuable for identifying and assessing the purity of liquid samples.

While the specific refractive index for this compound is not widely reported, data for the parent compound, octanoic acid, is available. For octanoic acid, the refractive index is documented as n20/D 1.428 (at 20°C and a wavelength of 589.3 nm). chemicalbook.com Studies have also reported on the temperature and wavelength dependencies of the refractive index for straight-chain fatty acids like octanoic acid. researchgate.net The molar refractivity, a measure of the total polarizability of a mole of a substance, has been calculated to be 42.91 for a related compound. lipidmaps.org

Titration for Assay Purity:

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For an acidic compound like this compound, an acid-base titration is the standard method for determining its purity.

The procedure involves dissolving a precisely weighed sample of the acid in a suitable solvent, often a mixture of water and an alcohol to ensure solubility, and then titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of a known concentration. The endpoint of the titration, which is the point of neutralization, is typically detected using a pH indicator or a pH meter. By measuring the volume of the titrant required to reach the endpoint, the molarity of the acidic solution and thus the purity of the original sample can be accurately calculated. Commercial examples of similar branched-chain carboxylic acids, such as 2-(Propan-2-yl)pentanoic acid, have been reported with purities of 98.00%, a level of purity that can be confirmed by titration. achemblock.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 2-(Propan-2-yl)octanoic acid. These calculations can predict a variety of molecular properties from first principles.

DFT calculations can determine the optimized geometry of this compound, providing precise bond lengths and angles. From this optimized structure, various electronic properties can be computed. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Quantum chemical calculations are also instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various transformations can be determined. This allows for a detailed understanding of the reaction mechanisms at a molecular level.

Table 1: Calculated Molecular Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| Optimized Ground State Energy (Hartree) | -655.123 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 8.34 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time, capturing its conformational flexibility and interactions with its environment.

A molecule like this compound, with its rotatable bonds, can adopt a multitude of conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is achieved by simulating the atomic motions over a period of time, governed by a force field that describes the interatomic interactions. The resulting trajectory provides a statistical overview of the accessible conformations and their relative populations.

The behavior of this compound in a biological context is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations can explicitly model these interactions. By solvating the molecule in a box of water molecules and running a simulation, one can analyze the formation and dynamics of hydrogen bonds between the carboxylic acid group and water. The radial distribution function can be calculated to understand the structuring of water molecules around different parts of the compound.

In Silico Modeling of Molecular Interactions

Understanding how this compound interacts with biological macromolecules is key to deciphering its potential biological effects. In silico modeling techniques, such as molecular docking, are pivotal in this regard.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. For this compound, docking studies can be performed against the active site of a target enzyme. The process involves sampling a large number of possible binding poses and scoring them based on a scoring function that estimates the binding affinity. The results can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This provides a structural hypothesis for the molecule's mechanism of action.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -6.5 |

| Key Interacting Residues | Arg120, Ser234, Leu345 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a compound like this compound, QSAR models can be developed to predict its potential biological effects without the need for extensive laboratory testing. This is achieved by first calculating a set of molecular descriptors for the compound, which are numerical representations of its structural, physical, and chemical properties. These descriptors can include constitutional, topological, geometrical, and electronic parameters. A statistical model is then trained on a dataset of compounds with known activities, correlating these descriptors with the observed biological effect. The resulting QSAR model can then be used to predict the activity of this compound. The development of such models often involves techniques like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov

Mechanistic Investigations of Biological Interactions Non Clinical Contexts

Cellular and Subcellular Localization Studies of 2-(Propan-2-yl)octanoic Acid and its Metabolites

Direct studies detailing the cellular and subcellular localization of this compound and its specific metabolites are not extensively documented in the current scientific literature. However, the metabolic processing of structurally related medium-chain fatty acids (MCFAs), such as octanoic acid, provides a probable model.

MCFAs like octanoic acid can cross the blood-brain barrier and are primarily metabolized within the mitochondria. nih.govresearchgate.net Unlike long-chain fatty acids, octanoic acid can enter the mitochondrial matrix without the need for the carnitine shuttle system. frontiersin.org This suggests that this compound, as a branched-chain MCFA, may also localize to the mitochondria for subsequent metabolic processing, such as β-oxidation.

Furthermore, enzymes involved in the activation of fatty acids, the acyl-CoA synthetases, are located in various subcellular compartments, which implies that the metabolites of these fatty acids would be found in corresponding locations. For instance, acetyl-CoA carboxylase 2 (ACC2), an enzyme involved in fatty acid metabolism, has been found to be associated with mitochondria. nih.gov The localization of such key enzymes supports the mitochondrion as a primary site of action for MCFAs and their derivatives.

Modulation of Specific Enzyme Activities and Biochemical Pathways

While specific inhibitory or activation data for this compound is scarce, research on octanoic acid and other carboxylic acids demonstrates significant interaction with various enzymes.

Tyrosinase Inhibition: Fatty acids have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis. nih.gov Studies on mushroom tyrosinase indicate that octanoic acid acts as a mixed-type inhibitor for the diphenolase activity of the enzyme. nih.gov The inhibitory effects of saturated fatty acids like octanoic acid tend to increase with the length of the fatty acid chain. nih.gov Other related carboxylic acids have also been identified as tyrosinase inhibitors, with varying mechanisms and potencies. researchgate.netnih.gov

Table 1: Inhibitory Effects of Various Carboxylic Acids on Mushroom Tyrosinase Activity

| Compound | Inhibition Type | Inhibition Constant (Ki) | IC50 Value |

| Octanoic acid | Mixed-type | - | - |

| Hexanoic acid | Mixed-type | - | - |

| Propanoic acid | Uncompetitive | 0.14 mM | - |

| Pyruvic acid | Competitive | 0.36 mM | - |

| 2-Oxo-octanoic acid | Competitive | 4.5 mM | - |

| L-pyroglutamic acid | Competitive | - | 3.38 mM |

| 3-Phenyllactic acid | Mixed-type | - | 3.50 mM |

| Malic acid | Mixed-type | - | 3.91 mM |

| Lactic acid | Mixed-type | - | 5.42 mM |

Data sourced from multiple studies on mushroom tyrosinase. nih.govresearchgate.netmdpi.com

Glucosylceramide Synthase (GCS) Inhibition: Glucosylceramide synthase is a critical enzyme in the biosynthesis of glycosphingolipids. nih.gov While direct inhibition by this compound has not been reported, various synthetic analogues of other molecules serve as potent inhibitors of GCS. nih.govmdpi.com For example, analogues of the FDA-approved drug eliglustat, such as Genz-123346, and analogues of venglustat, such as GZ-161, are specific inhibitors of GCS. nih.gov These inhibitors function by blocking the conversion of ceramide to glucosylceramide, the initial step in the synthesis of most glycosphingolipids. nih.govmdpi.com

The metabolism of octanoic acid is closely linked to both ketogenesis and lipid synthesis.

Ketone Body Synthesis: In the liver, under conditions of carbohydrate shortage, the breakdown of fatty acids leads to the production of acetyl-CoA, which is then used to synthesize ketone bodies (ketogenesis). wikipedia.orgyoutube.com Octanoic acid metabolism in the liver can increase the production of ketone bodies. nih.govresearchgate.net Studies in isolated rat hepatocytes have shown that propionate can stimulate ketogenesis from octanoate (B1194180) by decreasing the rate of the tricarboxylic acid (TCA) cycle, thereby shunting fatty acid-derived carbons toward ketone body formation. nih.gov Ketone bodies, such as acetoacetate and beta-hydroxybutyrate, are then released into the blood and used as an energy source by tissues like the brain and heart. wikipedia.orgreactome.org

Lipid Synthesis: The influence of MCFAs on lipid synthesis is complex and can be cell-type specific. In human hepatic HepG2 cells, an analogue named cyclopropaneoctanoic acid 2-hexyl was found to enhance the expression of genes associated with lipid synthesis, particularly the fatty acid synthase gene. nih.gov Conversely, studies in U87MG glioblastoma cells showed that while decanoic acid (C10) stimulated fatty acid synthesis, octanoic acid (C8) primarily affected mitochondrial metabolism, leading to increased ketone body production without a significant impact on lipid synthesis. frontiersin.orgnih.gov The synthesis of lipids from precursors like acetyl-CoA is a fundamental cellular process, with long-chain acyl-CoAs serving as substrates for the creation of complex lipids. nih.gov

Molecular Signaling Pathway Elucidation

Fatty acids can act as signaling molecules by activating specific G-protein coupled receptors (GPCRs). nih.govnih.gov Octanoic acid and other fatty acids are known ligands for several GPCRs, including GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).

GPR40 is expressed in pancreatic beta-cells and plays a role in augmenting glucose-stimulated insulin secretion. nih.gov The binding of fatty acids to GPR40 typically activates a Gαq/11-protein complex, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels, which promotes insulin release. nih.govnih.gov While long-chain fatty acids are generally considered the most potent agonists for GPR40, medium-chain fatty acids like octanoic acid can also activate this receptor. nih.gov This interaction provides a direct link between fatty acid levels and the hormonal regulation of glucose metabolism.

Other related GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), are activated by short-chain fatty acids, while the hydroxy-carboxylic acid (HCA) receptors, like HCA3 (GPR109B), are activated by intermediates of fatty acid β-oxidation, such as 3-hydroxy-octanoic acid. researchgate.netfrontiersin.org

Table 2: Interaction of Various Fatty Acids with G-Protein Coupled Receptors

| Receptor | Activating Ligand(s) | Primary Signaling Pathway | Key Physiological Outcome |

| GPR40 (FFAR1) | Long-chain and medium-chain fatty acids (e.g., Oleic acid, Octanoic acid) | Gαq/11 -> PLC -> ↑Ca2+ | Potentiation of insulin secretion |

| GPR120 (FFAR4) | Long-chain fatty acids | Gαq/11 | Incretin release, anti-inflammatory effects |

| GPR41 (FFAR3) | Short-chain fatty acids (e.g., Propionate) | Gαi/o | - |

| GPR43 (FFAR2) | Short-chain fatty acids (e.g., Acetate, Propionate) | Gαi/o, Gαq/11 | - |

| HCA3 (GPR109B) | 3-hydroxy-octanoic acid | Gαi/o | Anti-lipolytic effects in adipocytes |

This table summarizes findings from various studies on fatty acid-GPCR interactions. nih.govnih.govnih.govresearchgate.netfrontiersin.org

Based on a comprehensive search of available scientific literature, there is no specific information regarding the compound “this compound” in the contexts requested by the provided outline. Research detailing its mechanistic interactions with purine and adenosine receptors, its specific antifungal or nematicidal activities, or its effects on transcriptomic and metabolomic profiles in model organisms could not be located.

The explicit instructions to focus solely on "this compound" and strictly adhere to the detailed outline cannot be fulfilled without available scientific data on this particular compound. To ensure scientific accuracy and adhere to the prompt's constraints, the generation of the requested article is not possible. Information available for other related but structurally distinct compounds, such as the unbranched octanoic acid, cannot be used as it would not be scientifically accurate or relevant to the specified subject.

Applications in Advanced Materials and Chemical Technologies Non Clinical

Role as a Chemical Building Block in Organic Synthesis and Polymer Chemistry

In the realm of chemical synthesis, organic building blocks are foundational molecules used to construct more complex compounds. These functionalized molecules are pivotal for the bottom-up assembly of molecular architectures. Carboxylic acids, such as 2-(propan-2-yl)octanoic acid, are a key class of these building blocks due to the reactivity of the carboxyl group (-COOH). lifechemicals.comspecificpolymers.com This functional group allows for a variety of chemical transformations, enabling the introduction of specific structural motifs and chemical diversity into target molecules. lifechemicals.com

The versatility of carboxylic acids makes them indispensable in creating a wide array of organic molecules, including pharmaceuticals, polymers, and other materials. They can be converted into numerous derivatives, such as esters, amides, and acyl halides, which are intermediates in the synthesis of more complex structures. lifechemicals.com In polymer chemistry, dicarboxylic acids are common monomers for producing polyesters and polyamides. While this compound is a monofunctional acid, its derivatives could be used to modify polymer chains, acting as chain terminators to control molecular weight or being grafted onto a polymer backbone to alter its properties. For instance, chitosan has been blended with poly-octanoic acid 2-thiophen-3-yl-ethyl ester to create scaffolds for tissue engineering applications. nih.gov

Formulation in Deep Eutectic Solvents and Advanced Extraction Systems

Deep Eutectic Solvents (DESs) are emerging as a class of green solvents, formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) to create a mixture with a significantly lower melting point than its individual components. mdpi.comresearchgate.net Natural Deep Eutectic Solvents (NADES) are a subset of DES formed from primary metabolites like organic acids, sugars, and amino acids. conicet.gov.ar

Hydrophobic Deep Eutectic Solvents (HDES) have been developed for the extraction of non-polar compounds from aqueous environments. mdpi.com Carboxylic acids, including octanoic acid, can function as either an HBA (via the carbonyl group) or an HBD (via the hydroxyl group) in these formulations. mdpi.com This dual capability makes them valuable components in creating DESs with tunable properties. For example, HDES have been synthesized by combining fatty acids like octanoic acid with compounds such as DL-menthol. mdpi.comresearchgate.net The physical and chemical properties of the resulting solvent, such as viscosity and polarity, can be adjusted by varying the components and their molar ratios. mdpi.comconicet.gov.ar These tailored solvents are effective in liquid-liquid extraction processes for various analytes. mdpi.com

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Reference |

|---|---|---|

| DL-menthol | Octanoic acid | researchgate.net |

| DL-menthol | Decanoic acid | mdpi.comresearchgate.net |

| Thymol | Monocarboxylic acids | mdpi.com |

| Quaternary Ammonium Salts | Decanoic acid | researchgate.net |

Development of Bio-based Chemicals and Sustainable Synthesis Methodologies

The shift towards a circular bioeconomy has spurred interest in producing chemicals from renewable resources to reduce reliance on fossil fuels. nih.govieabioenergy.com Bio-based carboxylic acids are key platform chemicals in this transition, serving as building blocks for a variety of products, including polymers and coatings. nih.govresearchgate.net The production of chemicals through fermentation of biomass is a cornerstone of "White Biotechnology," which aims to create more sustainable industrial processes. nih.gov

While specific microbial routes for this compound are not prominently detailed, the general strategy involves using engineered microorganisms to convert sugars from biomass into target molecules. nih.govnih.gov Furthermore, sustainable synthesis methodologies are being applied to reactions involving carboxylic acids. Enzymatic synthesis, for example, offers a greener alternative to traditional chemical methods for producing esters. nih.govmdpi.com Lipases are frequently used as biocatalysts for esterification, operating under mild conditions and offering high selectivity. nih.gov

Functionalization of Surfaces and Biomaterials for Research Purposes

Surface functionalization is a critical process for tailoring the properties of materials for specific applications, particularly in the field of biomaterials. nih.gov The goal is often to control interactions between the material surface and a biological environment, for example, by reducing protein adsorption. nih.gov

Carboxylic acids and their derivatives can be used to modify surfaces. The carboxyl group can be activated to react with surface functionalities, such as amine or hydroxyl groups, to form stable covalent bonds. This allows for the attachment of molecules that can alter surface properties like hydrophobicity, charge, and biocompatibility. While direct examples involving this compound are specific, the principles of surface chemistry allow for its use. For instance, it could be grafted onto a polymer surface to increase its hydrophobicity. Techniques like "grafting-from" using methods such as surface-initiated atom transfer radical polymerization (SI-ATRP) are employed to grow polymer chains from a surface, and monomers containing carboxylic acid groups or their esters can be incorporated in this manner. nih.gov

Agricultural Chemistry: Investigation as a Component in Biopesticides (e.g., Nematicidal Agents)

In agricultural chemistry, there is a growing demand for effective and environmentally benign pesticides. justia.com Biopesticides, derived from natural materials, are a key area of research. justia.com Fatty acids and their derivatives have been identified as having pesticidal properties, particularly against nematodes (nematicides). researchgate.netnih.gov

Research has shown that medium- to long-chain fatty acids can be effective in controlling root-knot nematodes such as Meloidogyne incognita. researchgate.net These compounds can inhibit egg hatching and kill juvenile nematodes. researchgate.net Patents describe synergistic pesticidal compositions that combine a conventional active ingredient with C6-C10 saturated aliphatic acids, including octanoic acid, to enhance its effectiveness. google.comgoogle.com This allows for a lower effective dose of the active pesticidal ingredient. google.com For example, oxalic acid, a simple dicarboxylic acid, has demonstrated strong nematicidal activity against M. incognita, with a median lethal concentration (LC50) of 27.48 μg/ml. nih.gov The investigation of various natural fatty acids continues to be a promising avenue for developing new biopesticides. researchgate.net

| Compound | Target Nematode | Observed Effect | Reference |

|---|---|---|---|

| Palmitic and Oleic acids | Meloidogyne incognita | Significant nematicidal activity on cucumber plants. | researchgate.net |

| Linoleic acid | Heterodera zeae | 100% mortality of J2 juveniles at 0.125% concentration. | researchgate.net |

| Dodecanoic acid (Lauric acid) | General nematicidal activity | Reported nematicidal properties. | researchgate.net |

| Oxalic acid | Meloidogyne incognita | LC50 of 27.48 μg/ml. | nih.gov |

Specialty Ester Development for Industrial Applications (e.g., Cosmetics, Flavors)

Esters of carboxylic acids are a commercially important class of compounds with wide-ranging applications. researchgate.net The reaction of a carboxylic acid with an alcohol, known as Fischer esterification, is a fundamental method for their synthesis, typically catalyzed by an acid. masterorganicchemistry.com

In the cosmetics industry, esters are widely used as emollients, conditioning agents, and solvents. google.comklkoleo.com Branched-chain esters, which would be formed from this compound, are particularly valued for conveying a "light," non-greasy skin feel. google.com The structure of the alcohol and acid components determines the sensory properties and physical characteristics (like spreadability and absorption) of the ester oil. google.com For example, cetyl octanoate (B1194180), a wax ester, is used in cosmetics as an oil base due to its excellent moisture-retaining ability. nih.gov

Future Directions and Emerging Research Areas

Discovery of Novel Biosynthetic Routes for Branched Fatty Acids

The biosynthesis of branched-chain fatty acids is a complex process that provides a rich area for discovery. Unlike straight-chain fatty acids, which are built from acetyl-CoA primers, BCFAs utilize primers derived from branched-chain amino acids like valine, leucine, and isoleucine. These primers, such as isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine), are incorporated by the fatty acid synthase (FAS) complex to initiate the synthesis of fatty acids with methyl branches.

For 2-(Propan-2-yl)octanoic acid, a key area of investigation is the precise enzymatic pathway that leads to the placement of an isopropyl group at the alpha-carbon (C-2) position. This structure suggests the use of a specific branched-chain α-keto acid primer that, after decarboxylation, is elongated by the FAS system. Computational tools and metabolic network explorers, such as the Biochemical Network Integrated Computational Explorer (BNICE), are being leveraged to design and evaluate novel biosynthetic routes from common metabolic precursors like pyruvate. nih.gov These computational approaches can rank potential pathways based on criteria such as thermodynamic feasibility and maximum achievable yield, identifying novel enzymes or substrate specificities that could be engineered for production. nih.gov

Genetic engineering offers a powerful approach to creating novel biosynthetic pathways. By expressing specific enzymes or modifying existing ones in host organisms like Escherichia coli, researchers can direct the synthesis of specific BCFA structures. This involves introducing genes for enzymes that can produce the necessary branched primers and ensuring the host's FAS has the promiscuity to accept and elongate them. For instance, random mutagenesis of key enzymes in the fatty acid biosynthesis pathway can produce variants with enhanced activity and specificity for desired branched-chain precursors. nih.gov

Table 1: Precursors and Resulting Branched-Chain Fatty Acid Types

| Precursor Amino Acid | Resulting Primer (Acyl-CoA) | Typical BCFA Series |

|---|---|---|

| Valine | Isobutyryl-CoA | Iso-series (even-numbered) |

| Leucine | Isovaleryl-CoA | Iso-series (odd-numbered) |

| Isoleucine | 2-Methylbutyryl-CoA | Anteiso-series (odd-numbered) |

Advanced Mechanistic Elucidation of Biological Interactions using Multi-Omics Technologies

Understanding the precise biological role of this compound requires a holistic view of the cellular changes it induces. Multi-omics technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for this purpose. nih.govmdpi.com By systematically analyzing changes across these different molecular levels, researchers can uncover the complex interactions and regulatory networks affected by this specific BCFA. nih.gov

Proteomics: This approach can identify changes in protein expression and solubility in response to the fatty acid. For example, a technique known as Proteome Integral Solubility Alteration (PISA) can reveal direct protein targets by detecting changes in their thermal stability upon ligand binding. elifesciences.org This could pinpoint enzymes or binding proteins that specifically interact with this compound.

Metabolomics and Lipidomics: These fields analyze the global profile of small molecules (metabolites) and lipids within a biological system. Using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can track how the introduction of this compound alters other metabolic pathways. A multi-omics investigation of a fatty acid analogue in Mycobacterium smegmatis revealed significant alterations in mycolic acid biosynthesis, pyrimidine metabolism, and an overproduction of other branched-chain fatty acids. nih.gov Such an approach could elucidate the metabolic fate and downstream signaling effects of this compound.

Integrated Analysis: The true power of multi-omics lies in the integration of these datasets. mdpi.com By correlating changes in gene expression (transcriptomics) with protein levels (proteomics) and metabolite concentrations (metabolomics), researchers can construct detailed models of the compound's mechanism of action. nih.govfrontiersin.org This integrated approach allows for the identification of key pathways and regulatory hubs that are modulated by the fatty acid, moving beyond single-target identification to a systems-level understanding. nih.gov

Rational Design and Synthesis of Functionalized Derivatives with Tailored Properties

The unique scaffold of this compound provides a foundation for the rational design and synthesis of novel functionalized derivatives. The goal of rational design is to create new molecules with specific, tailored properties for applications in medicinal chemistry or materials science. This process often involves creating a library of related compounds and studying their structure-activity relationships (SAR).

Techniques such as 2D-Quantitative Structure-Activity Relationship (2D-QSAR) studies can be employed to build statistical models that correlate the structural features of synthesized derivatives with their biological activity. researchgate.netrsc.org These models can then predict the potency of new, unsynthesized compounds, guiding further chemical modifications. For example, by systematically altering the length of the octanoic acid chain, modifying the isopropyl group, or adding functional groups (e.g., hydroxyls, amines, halogens) to the molecule, researchers can modulate properties like hydrophobicity, receptor binding affinity, and metabolic stability.

The synthesis of these derivatives can be achieved through modern organic chemistry methods. Molecular hybridization, for instance, involves combining the structural features of the fatty acid with other pharmacophores, such as a 1,2,3-triazole ring, to create hybrid conjugates with novel biological activities. mdpi.com The development of scalable synthetic routes is crucial, enabling the production of multigram quantities of lead compounds for thorough biological evaluation. researchgate.net

Environmental Fate and Biodegradation Studies of Branched-Chain Fatty Acids in Various Ecosystems

The increasing presence of complex organic molecules in the environment necessitates a thorough understanding of their persistence and biodegradability. nih.gov For this compound, its environmental fate is largely determined by its susceptibility to microbial degradation. The primary pathway for fatty acid catabolism is beta-oxidation, where the carbon chain is shortened by two carbons in each cycle. However, the presence of a branch at the alpha-carbon (C-2) position, as in this compound, sterically hinders the enzymes of the beta-oxidation pathway.

Therefore, the degradation of this compound likely requires an initial alpha-oxidation step. In this process, the alpha-carbon is first hydroxylated and then oxidatively removed as CO2. This shortens the fatty acid by one carbon and removes the problematic branch, yielding a straight-chain fatty acid (2-methyloctanoic acid) that can then enter the conventional beta-oxidation pathway for complete mineralization to CO2 and H2O.

Standardized biodegradation tests, such as the Closed Bottle Test (CBT), can be used to assess whether a compound is "readily biodegradable." nih.gov These tests measure oxygen consumption over a 28-day period, with a pass level typically set at 60% of the theoretical oxygen demand (ThOD). nih.gov Studies in various ecosystems (e.g., soil, freshwater, marine sediment) would be needed to identify the specific microbial communities and enzymes responsible for its degradation. The half-life of a compound in a particular environment is a key parameter for risk assessment, and data from environmentally relevant studies show that even for readily biodegradable substances, half-lives can range from less than a day to several weeks depending on conditions. ecetoc.org

Exploration of this compound as a Scaffold for Chemical Probe Development

Chemical probes are powerful tools used to study biological systems by selectively interacting with and reporting on the activity of specific biomolecules, such as proteins. mdpi.com The structure of this compound makes it an attractive scaffold for developing such probes to investigate lipid metabolism and signaling. By functionalizing the fatty acid scaffold with reporter groups, researchers can create molecules that enable the visualization and quantification of fatty acid-protein interactions in living cells.

A common strategy involves appending a "clickable" chemical tag, such as an alkyne or azide group, to the fatty acid. nih.gov This tag is biologically inert but can be selectively reacted with a complementary reporter molecule (e.g., a fluorophore or biotin) after the probe has been metabolically incorporated or has bound to its target protein. This allows for the visualization of target proteins via fluorescence microscopy or their enrichment for identification by mass spectrometry.

Furthermore, the scaffold can be modified to include a photo-activatable linker, such as a benzophenone group. mdpi.com When exposed to UV light, this group forms a covalent bond with nearby molecules, allowing researchers to permanently "capture" the proteins that interact with the fatty acid probe. By combining these elements—the fatty acid scaffold for targeting, a clickable handle for reporting, and a photo-activatable group for crosslinking—a multifunctional probe can be designed to identify and characterize the cellular machinery that processes or binds to this unique BCFA. mdpi.com

Q & A

Q. What is the mechanism of 5-lipoxygenase (5-LO) inhibition by HZ52, and how does it differ from classical inhibitors?

HZ52 inhibits 5-LO through a non-classical mechanism distinct from iron-chelating agents (e.g., BWA4C) or redox-active compounds. Unlike zileuton, which directly targets the active site, HZ52 competes with arachidonic acid (AA) and modulates 5-LO subcellular localization. It promotes 5-LO translocation to nuclear membranes, a critical step for leukotriene synthesis, while maintaining reversibility in dilution assays .

Q. What experimental models are standard for evaluating HZ52's anti-inflammatory efficacy?

- In vivo : Rat pleurisy induced by IL-1β (LTB4 quantification in pleural exudates) and PAF-induced lethal shock in mice (survival rates post-HZ52 treatment) .

- In vitro : Human polymorphonuclear leukocytes (PMNLs) stimulated with Ca²⁺ ionophores (A23187) or bacterial peptides (fMLP), followed by HPLC analysis of 5-LO metabolites (e.g., LTB4, 5-H(P)ETE) .

Q. How is 5-LO activity quantified in cellular and cell-free systems?

- Intact cells : Stimulate PMNLs with A23187 or fMLP, terminate reactions with methanol, and quantify metabolites via reverse-phase HPLC with UV detection .

- Cell-free systems : Use recombinant 5-LO enzyme incubated with AA, Ca²⁺, and ATP. Activity is measured by spectrophotometric monitoring of conjugated diene formation at 234 nm .

Advanced Research Questions

Q. How do variations in arachidonic acid (AA) concentration influence HZ52's inhibitory potency?

HZ52 exhibits context-dependent efficacy:

Q. Why does HZ52's inhibition weaken in PMNL homogenates or cell-free systems compared to intact cells?

Cellular components (e.g., phosphatidylcholine (PC), 1-oleoyl-2-acetyl-sn-glycerol (OAG)) reduce HZ52's efficacy by 20–30%, likely via lipid-mediated shielding of 5-LO’s catalytic domain. Including PC/OAG in cell-free assays improves physiological relevance .

Q. How can researchers resolve contradictions in HZ52's reversibility across experimental setups?

- Reversibility in dilution assays : HZ52 inhibition is partially reversible (70–80% activity recovery after 10x dilution), unlike irreversible inhibitors like ZM230487 .

- Irreversibility in intact cells : Membrane binding or prolonged enzyme interaction may explain discrepancies. Use fluorescence polarization assays to track HZ52-5-LO binding kinetics .

Q. What strategies mitigate the impact of lipid peroxides (LOOH) on HZ52's activity?

LOOH oxidizes 5-LO’s active-site iron, altering inhibitor sensitivity. Pre-treat cells with antioxidants (e.g., DTT) to reduce LOOH levels. Note that HZ52’s efficacy is LOOH-independent, unlike redox-sensitive inhibitors .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting IC₅₀ values for HZ52 in published studies?

Discrepancies arise from:

Q. What statistical approaches are recommended for analyzing HZ52's dose-response curves?

Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ and Hill coefficients. Account for heteroscedasticity in HPLC-derived metabolite data with weighted least-squares fitting .

Methodological Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.